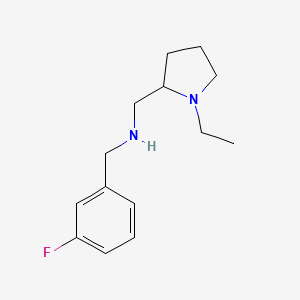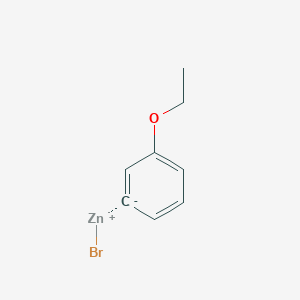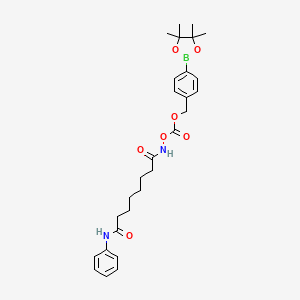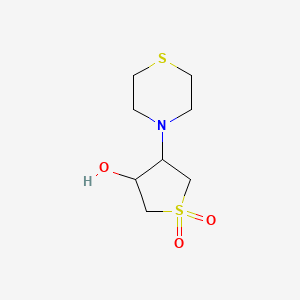
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide is an organic compound that features a cyanobenzyl group attached to a methylamino moiety, which is further connected to a propylacetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide typically involves the reaction of 4-cyanobenzyl chloride with N-methylpropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Corresponding substituted amides or other derivatives
Aplicaciones Científicas De Investigación
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The exact mechanism of action of 2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyanobenzyl group can enhance binding affinity to certain molecular targets, while the amide moiety can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Cyanobenzyl)(methyl)amino)-N-ethylacetamide
- 2-((4-Cyanobenzyl)(methyl)amino)-N-butylacetamide
- 2-((4-Cyanobenzyl)(methyl)amino)-N-isopropylacetamide
Uniqueness
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The propyl group can influence the compound’s solubility and interaction with biological membranes, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-[(4-cyanophenyl)methyl-methylamino]-N-propylacetamide |
InChI |
InChI=1S/C14H19N3O/c1-3-8-16-14(18)11-17(2)10-13-6-4-12(9-15)5-7-13/h4-7H,3,8,10-11H2,1-2H3,(H,16,18) |
Clave InChI |
UTXRTMULRXZIKG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN(C)CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


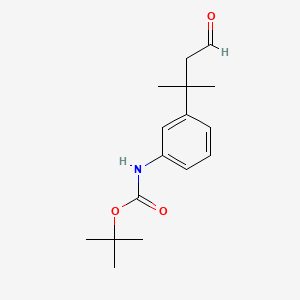

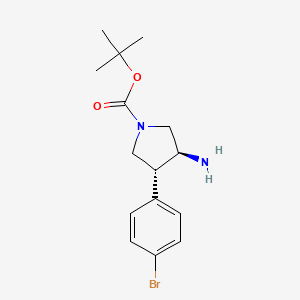
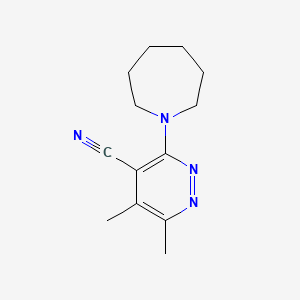
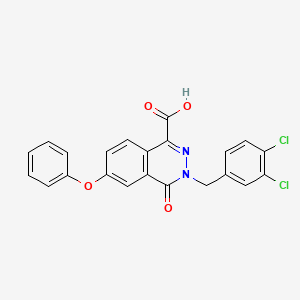
![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
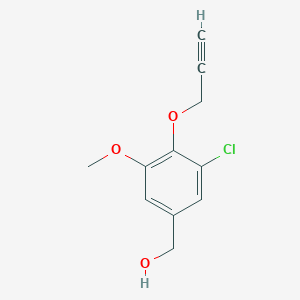
![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
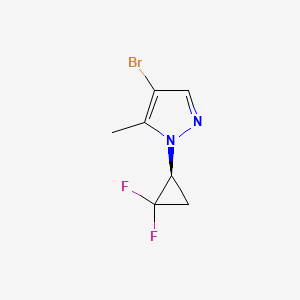
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)
